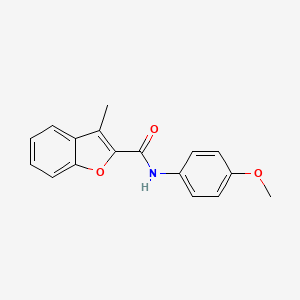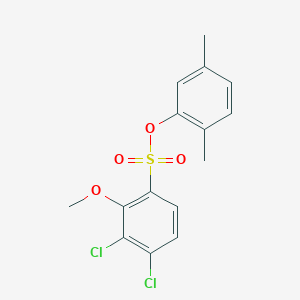![molecular formula C20H19N3O2 B6419046 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-49-9](/img/structure/B6419046.png)
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, commonly referred to as OMP-P, is a synthetic compound that has recently been studied for its potential medical applications. OMP-P is an aryloxadiazole derivative containing a pyrrolidin-2-one moiety and is structurally related to several other compounds, including 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (OMP-TCA) and 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). OMP-P has been studied for its ability to act as an anti-inflammatory and anti-cancer agent, as well as its potential to be used as a potential therapeutic agent in the treatment of neurological disorders.
科学的研究の応用
OMP-P has been studied for its potential medical applications. OMP-P has been found to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent in the treatment of neurological disorders. OMP-P has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic diseases. In addition, OMP-P has been studied for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases and other inflammatory diseases.
作用機序
The mechanism of action of OMP-P is not fully understood. However, it is believed that OMP-P may act as an anti-inflammatory and anti-cancer agent by modulating the activity of several enzymes and proteins involved in inflammation and cancer. OMP-P may also act as an anti-diabetic agent by modulating the activity of enzymes involved in glucose metabolism. In addition, OMP-P may act as an anti-inflammatory agent by modulating the activity of cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of OMP-P are not fully understood. However, OMP-P has been found to possess anti-inflammatory and anti-cancer properties. OMP-P has also been found to possess anti-diabetic, anti-obesity, and anti-metabolic properties. In addition, OMP-P has been found to possess anti-cardiovascular properties.
実験室実験の利点と制限
The advantages of using OMP-P in laboratory experiments include its low cost, ready availability, and ease of use. In addition, OMP-P is a stable compound and can be stored for extended periods of time. The limitations of using OMP-P in laboratory experiments include the lack of information regarding its mechanism of action and its potential side effects.
将来の方向性
The potential future directions for OMP-P include further research into its mechanism of action and potential side effects, as well as its potential therapeutic applications in the treatment of neurological disorders, diabetes, obesity, and other metabolic diseases. In addition, further research into the potential use of OMP-P as an anti-inflammatory and anti-cancer agent is warranted. Further research into the potential use of OMP-P as an anti-cardiovascular agent is also warranted. Finally, further research into the potential use of OMP-P as a drug delivery system is also warranted.
合成法
OMP-P can be synthesized by a two-step process involving an initial amide synthesis, followed by a condensation reaction. The amide synthesis involves the reaction of 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). The condensation reaction involves the reaction of the resulting amide with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M) to form OMP-P.
特性
IUPAC Name |
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-15(11-18(23)24)20-21-19(22-25-20)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILQAQCGUXFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)

![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)
![2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419057.png)